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Compound of Interest

Compound Name: Gastrin | (human) (sulfated)

Cat. No.: B12408143

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfated human Gastrin I, also known as Gastrin-17-l1, is a peptide hormone crucial for
regulating various gastrointestinal functions. Its primary role is to stimulate gastric acid
secretion, but it also significantly influences cell proliferation, differentiation, and migration.[1][2]
These effects are mediated primarily through its high-affinity binding to the cholecystokinin B
(CCKB) receptor, also known as the cholecystokinin-2 (CCK2) receptor.[1][3][4] The sulfation of
the tyrosine residue in Gastrin | enhances its binding affinity for both gastrin and CCK receptors
compared to its non-sulfated counterpart.[5][6]

These application notes provide an overview of the key in vitro applications of sulfated human
Gastrin |, with detailed protocols for receptor binding assays, cell proliferation studies, and
signal transduction pathway analysis.

Receptor Binding and Specificity

Sulfated Gastrin | is a high-affinity ligand for the CCK2 receptor. In vitro binding assays are
fundamental for characterizing the interaction of sulfated Gastrin | and its analogs with the
receptor, determining binding affinity (Kd) and inhibitory constants (IC50).

Quantitative Data: Receptor Binding Affinity
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The following table summarizes the binding affinities of sulfated Gastrin | and related peptides

to the gastrin (CCK2) receptor.

. Binding
. CelllTissue .
Peptide Receptor Affinity Reference
Model
(Kd/IC50)
Sulfated Gastrin- ) Guinea Pig
) Gastrin Receptor ] o Kd: 0.08 nM [5]
17 (Gastrin-17-11) Pancreatic Acini
Non-sulfated ) i
) ) Guinea Pig
Gastrin-17 Gastrin Receptor ) o Kd: 1.5 nM [5]
_ Pancreatic Acini
(Gastrin-17-1)
Cholecystokinin- ] Guinea Pig
Gastrin Receptor ] o Kd: 0.4 nM [5]
8 (CCK-8) Pancreatic Acini
Desulfated ) )
o ] Guinea Pig
Cholecystokinin- Gastrin Receptor Kd: 28 nM [5]

8

Pancreatic Acini

This data demonstrates that sulfation significantly increases the affinity of Gastrin for its

receptor.[5]

Experimental Protocol: Competitive Radioligand Binding

Assay

This protocol describes a method to determine the binding affinity of sulfated Gastrin | using a

competitive binding assay with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of sulfated Gastrin | for the CCK2 receptor.

Materials:

e Cell Line: AR42J (rat pancreatic acinar cells) or AGS-GR (human gastric adenocarcinoma

cells) expressing the CCK2 receptor.[7][8]

o Radioligand:125I-labeled Gastrin-17.
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Competitor: Sulfated Human Gastrin | (non-labeled).

Binding Buffer: 20 mM HEPES, 154 mM NaCl, 1 mM CacCl2, 5 mM MgCl2, 0.1% BSA, pH
7.4.

Wash Buffer: Cold Binding Buffer.

Scintillation Fluid.

Gamma Counter.

Procedure:

o Cell Preparation: Culture AR42J or AGS-GR cells to 80-90% confluency. Harvest the cells
and prepare a membrane fraction by homogenization and centrifugation. Resuspend the
membrane pellet in Binding Buffer.

e Assay Setup: In a 96-well plate, add the following to each well:

o 50 pL of cell membrane preparation.

o 50 pL of 125I-labeled Gastrin-17 (at a final concentration near its Kd).

o 50 pL of varying concentrations of unlabeled sulfated Gastrin | (e.g., 10-12 M to 10-6 M).

o For total binding, add 50 puL of Binding Buffer instead of the competitor.

o For non-specific binding, add 50 pL of a high concentration of unlabeled Gastrin (e.g., 1
HUM).

 Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

o Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g.,
Whatman GF/C) pre-soaked in Binding Buffer.

e Washing: Quickly wash the filters three times with 5 mL of ice-cold Wash Buffer to remove
unbound radioligand.
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o Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the
radioactivity using a gamma counter.

o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.
o Plot the percentage of specific binding against the log concentration of the competitor.

o Determine the IC50 value (the concentration of competitor that inhibits 50% of specific
binding) using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation and Growth

Sulfated Gastrin | is a known mitogen that stimulates the proliferation of various cell types,
including normal gastric epithelial cells and certain cancer cells.[1][9][10]

Quantitative Data: Proliferative Effects

) Effect of

Cell Line Assay . EC50 Reference

Gastrin
Gastric Epithelial ) ] ] )

Proliferation Stimulation 6.2 pM [9]
Cells
_ ~1.5-fold .

AR42J Cells DNA Synthesis ) Not specified [11]

increase

) ] Dose-dependent  ~10 nM (for ERK

AGS-GR Cells Proliferation [81[12]

stimulation phosphorylation)

Experimental Protocol: BrdU Cell Proliferation Assay

This protocol outlines a method to quantify the mitogenic effect of sulfated Gastrin | by
measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10477091/
https://www.rndsystems.com/products/gastrin-i-human_3006
https://pmc.ncbi.nlm.nih.gov/articles/PMC3516208/
https://www.rndsystems.com/products/gastrin-i-human_3006
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067705/
https://www.researchgate.net/figure/Gastrin-mediated-activation-of-MP1-in-AR42J-and-AGS-GR-cells-a-Verification-of-gene_fig2_235621098
https://pubmed.ncbi.nlm.nih.gov/23408059/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Objective: To measure the dose-dependent effect of sulfated Gastrin | on the proliferation of
AGS-GR cells.

Materials:

e Cell Line: AGS-GR cells.

e Culture Medium: RPMI-1640 supplemented with 10% FBS.
e Serum-Free Medium: RPMI-1640 without FBS.

o Stimulant: Sulfated Human Gastrin I.

e BrdU Labeling Reagent: (e.g., from a commercial BrdU cell proliferation ELISA kit).
» Fixing/Denaturing Solution.

e Anti-BrdU-POD Antibody.

e Substrate Solution (TMB).

e Stop Solution (e.g., 1 M H2S04).

e Microplate Reader.

Procedure:

o Cell Seeding: Seed AGS-GR cells into a 96-well plate at a density of 5,000 cells/well and
allow them to attach overnight.

e Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24
hours to synchronize the cells in the GO/G1 phase.

» Stimulation: Treat the cells with various concentrations of sulfated Gastrin | (e.g., 0.01 nM to
100 nM) in serum-free medium for 24 hours. Include a negative control (serum-free medium
only) and a positive control (medium with 10% FBS).
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e BrdU Labeling: Add BrdU labeling reagent to each well and incubate for an additional 2-4
hours at 37°C.

» Fixation and Denaturation: Remove the labeling medium, and add the fixing/denaturing
solution to each well. Incubate for 30 minutes at room temperature.

e Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU-POD antibody solution and
incubate for 90 minutes at room temperature.

o Substrate Reaction: Wash the wells thoroughly. Add the TMB substrate solution and incubate
in the dark for 15-30 minutes, or until a color change is observed.

o Stopping the Reaction: Add the stop solution to each well.
o Measurement: Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Normalize the absorbance values to the negative control. Plot the fold-change
in proliferation against the log concentration of sulfated Gastrin | to generate a dose-
response curve and determine the EC50 value.

Signal Transduction Pathways

Binding of sulfated Gastrin | to the CCK2 receptor activates multiple intracellular signaling
cascades, primarily the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein
Kinase (MAPK) pathway.[1][13]

Workflow and Signaling Diagrams
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Caption: General experimental workflow for studying gastrin effects.
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Caption: Key signaling pathways activated by sulfated Gastrin I.
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Experimental Protocol: Intracellular Calcium
Mobilization Assay

This protocol details how to measure changes in intracellular calcium ([Ca2+]i) following
stimulation with sulfated Gastrin I.

Objective: To visualize and quantify the transient increase in [Ca2+]i in response to sulfated
Gastrin .

Materials:

Cell Line: AR42J or gastric myofibroblasts.[14]

 Calcium Indicator Dye: Fluo-4 AM.

e Pluronic F-127.

¢ Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.
e Stimulant: Sulfated Human Gastrin | (10 nM).[14]

e Positive Control: lonomycin (1 pM).[14]

e Fluorescence Microscope or Plate Reader with appropriate filters for Fluo-4 (Excitation ~490
nm / Emission ~520 nm).

Procedure:

¢ Cell Plating: Seed cells onto glass-bottom dishes or 96-well black-walled plates and culture
overnight.

e Dye Loading:
o Prepare a loading solution of 2 uM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
o Remove culture medium from cells and wash once with HBSS.

o Add the Fluo-4 AM loading solution and incubate for 30-45 minutes at 37°C in the dark.
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e Washing: Wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to the
cells.

» Baseline Measurement: Place the dish/plate in the fluorescence imaging system. Record the
baseline fluorescence for 1-2 minutes to ensure a stable signal.

» Stimulation: Add sulfated Gastrin | to the cells to achieve the final desired concentration
(e.g., 10 nM) and immediately begin recording the fluorescence intensity over time (e.g.,
every 2 seconds for 5-10 minutes).

» Positive Control: At the end of the experiment, add lonomycin to elicit a maximal calcium
response, confirming cell viability and proper dye loading.

o Data Analysis:

o For each cell or well, calculate the change in fluorescence intensity relative to the baseline
(AF/FO, where FO is the baseline fluorescence).

o Plot the relative fluorescence intensity over time to visualize the calcium transient.

o Quantify key parameters such as peak amplitude, time to peak, and duration of the
response.

Experimental Protocol: ERK Activation (Western Blot)

This protocol describes how to detect the phosphorylation of ERK1/2, a key event in the MAPK
pathway, following gastrin stimulation.

Objective: To determine if sulfated Gastrin | induces the phosphorylation of ERK1/2 in AGS-GR
cells.

Materials:
e Cell Line: AGS-GR cells.
o Stimulant: Sulfated Human Gastrin | (10 nM).[8]

 Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
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e Protein Assay Reagent: (e.g., BCA assay Kkit).

o SDS-PAGE Gels and Electrophoresis System.

o Transfer System: (e.g., PVDF membranes).

o Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

» Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) and Rabbit anti-total-
ERK1/2.

e Secondary Antibody: HRP-conjugated anti-rabbit IgG.

e Chemiluminescent Substrate (ECL).

e Imaging System.

Procedure:

o Cell Culture and Stimulation: Culture and serum-starve AGS-GR cells as described in the
BrdU assay. Stimulate cells with 10 nM sulfated Gastrin | for various time points (e.g., 0, 5,
15, 30, 60 minutes).

o Cell Lysis: Place plates on ice, wash with cold PBS, and add ice-cold lysis buffer. Scrape the
cells, collect the lysate, and centrifuge to pellet cell debris.

o Protein Quantification: Determine the protein concentration of the supernatant from each
sample using a BCA assay.

o SDS-PAGE: Denature equal amounts of protein (e.g., 20 pg) from each sample by boiling in
Laemmli buffer. Load samples onto an SDS-PAGE gel and run the electrophoresis to
separate proteins by size.

o Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

o Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to
prevent non-specific antibody binding.
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Antibody Incubation:

o Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer)
overnight at 4°C.

o Wash the membrane three times with TBST.
o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again. Apply the ECL substrate and capture the
chemiluminescent signal using an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of
the first set of antibodies and re-probed with the anti-total-ERK1/2 antibody, following the
same incubation and detection steps.

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio
of phospho-ERK to total-ERK for each time point to determine the extent of ERK activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Signaling pathways mediating gastrin's growth-promoting effects - PubMed
[pubmed.ncbi.nim.nih.gov]

2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nim.nih.gov]

3. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human
studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC
[pmc.ncbi.nlm.nih.gov]

4. Structural insights into human brain—gut peptide cholecystokinin receptors - PMC
[pmc.ncbi.nlm.nih.gov]

5. Importance of sulfation of gastrin or cholecystokinin (CCK) on affinity for gastrin and CCK
receptors - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b12408143?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/10477091/
https://pubmed.ncbi.nlm.nih.gov/10477091/
https://www.ncbi.nlm.nih.gov/books/NBK534822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718729/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9174195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9174195/
https://pubmed.ncbi.nlm.nih.gov/2479932/
https://pubmed.ncbi.nlm.nih.gov/2479932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

6. Gastrin Il sulfated, human - Echelon Biosciences [echelon-inc.com]

7. Characterisation of gastrin receptors on a rat pancreatic acinar cell line (AR42J). A
possible model for studying gastrin mediated cell growth and proliferation - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]
9. rndsystems.com [rndsystems.com]

10. Role of gastrin-peptides in Barrett's and colorectal carcinogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

11. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC
[pmc.ncbi.nlm.nih.gov]

12. Gastrin-induced proliferation involves MEK partner 1 (MP1) - PubMed
[pubmed.ncbi.nim.nih.gov]

13. Gastrin induces IP3 formation through phospholipase C gamma 1 and pp60c-src kinase -
PubMed [pubmed.nchbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Applications of
Sulfated Human Gastrin I]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12408143#in-vitro-applications-of-sulfated-human-
gastrin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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